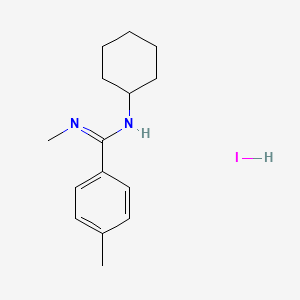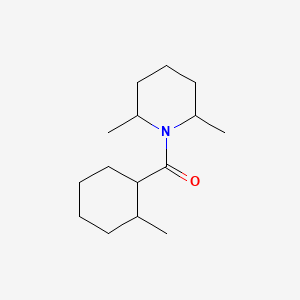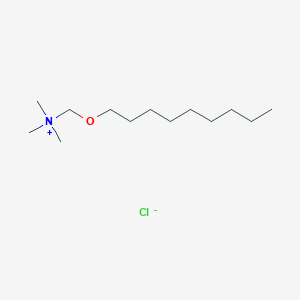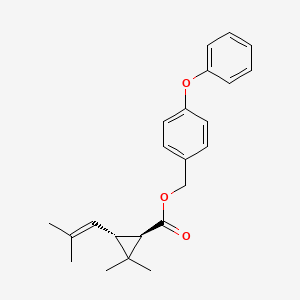
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-, also known as Phenothrin, is a synthetic pyrethroid insecticide. It is widely used in household insecticides and in agriculture to control a variety of pests. The compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester involves several steps:
Preparation of Cyclopropanecarboxylic Acid: This step involves the reaction of a suitable cyclopropane derivative with a carboxylating agent.
Formation of the Ester: The cyclopropanecarboxylic acid is then esterified with (4-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of acid catalysts to speed up the esterification process.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Used in the formulation of various insecticidal products for agricultural and household use.
作用机制
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include:
Voltage-Gated Sodium Channels: The primary target of the compound.
Neurotransmitter Release: Disruption of normal neurotransmitter release and uptake.
相似化合物的比较
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester lies in its specific chemical structure, which provides a balance of high efficacy and low mammalian toxicity. This makes it a preferred choice for both agricultural and household pest control applications.
属性
CAS 编号 |
74111-83-4 |
|---|---|
分子式 |
C23H26O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(4-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)14-20-21(23(20,3)4)22(24)25-15-17-10-12-19(13-11-17)26-18-8-6-5-7-9-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 |
InChI 键 |
IKNKTZXNADDXFN-RTWAWAEBSA-N |
手性 SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


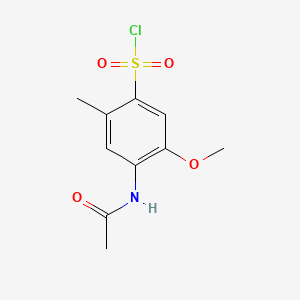

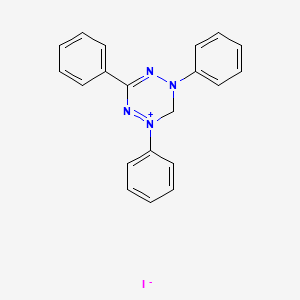


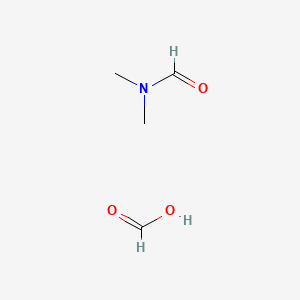
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

